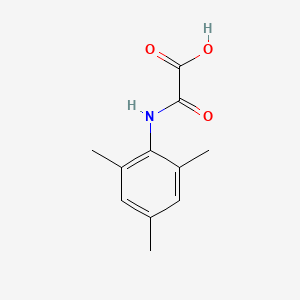![molecular formula C38H52N4O7 B12290365 tert-butyl N-[1-[[1-cyclohexyl-2-[4-(3-hydroxyphenoxy)-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate](/img/structure/B12290365.png)
tert-butyl N-[1-[[1-cyclohexyl-2-[4-(3-hydroxyphenoxy)-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 ligase Ligand 14 is a small molecule that binds to E3 ubiquitin ligases, which are enzymes involved in the ubiquitination process. This process tags proteins for degradation by the proteasome, a crucial mechanism for maintaining cellular homeostasis. E3 ligase Ligand 14 is particularly significant in the field of targeted protein degradation, where it is used to develop proteolysis-targeting chimeras (PROTACs) for therapeutic purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand 14 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. One common synthetic route starts with the preparation of a glutarimide subunit, which is then incorporated into the final ligand structure through a series of coupling reactions . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of E3 ligase Ligand 14 follows similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
E3 ligase Ligand 14 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various functionalized ligands .
科学的研究の応用
E3 ligase Ligand 14 has a wide range of scientific research applications:
作用機序
E3 ligase Ligand 14 exerts its effects by binding to E3 ubiquitin ligases, facilitating the transfer of ubiquitin to target proteins. This ubiquitination marks the proteins for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which regulates protein turnover and maintains cellular homeostasis .
類似化合物との比較
Similar Compounds
Cereblon Ligands: These ligands bind to the cereblon E3 ligase and are used in the development of PROTACs.
Von Hippel-Lindau Ligands: These ligands target the von Hippel-Lindau E3 ligase and are also used in PROTAC development.
Uniqueness
E3 ligase Ligand 14 is unique due to its specific binding affinity and selectivity for certain E3 ligases, making it a valuable tool in targeted protein degradation. Its ability to form stable ternary complexes with target proteins and E3 ligases enhances its efficacy in degrading specific proteins .
特性
分子式 |
C38H52N4O7 |
|---|---|
分子量 |
676.8 g/mol |
IUPAC名 |
tert-butyl N-[1-[[1-cyclohexyl-2-[4-(3-hydroxyphenoxy)-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C38H52N4O7/c1-24(41(5)37(47)49-38(2,3)4)34(44)40-33(26-14-7-6-8-15-26)36(46)42-23-29(48-28-18-12-17-27(43)21-28)22-32(42)35(45)39-31-20-11-16-25-13-9-10-19-30(25)31/h9-10,12-13,17-19,21,24,26,29,31-33,43H,6-8,11,14-16,20,22-23H2,1-5H3,(H,39,45)(H,40,44) |
InChIキー |
ZAGJVXJUYODMFQ-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CC(CC2C(=O)NC3CCCC4=CC=CC=C34)OC5=CC=CC(=C5)O)N(C)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[8-[2-(4-Hydroxy-6-oxooxan-2-yl)ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate](/img/structure/B12290286.png)
![10,13-Dimethyl-17-[1-tri(propan-2-yl)silyloxypropan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12290292.png)
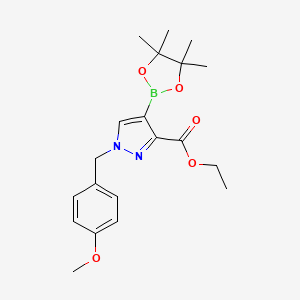
![N-[1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethyl]-N-hydroxyformamide](/img/structure/B12290309.png)
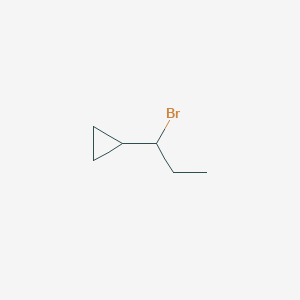
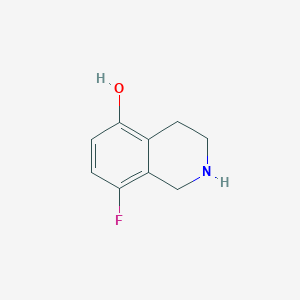
![3-Chloro-5H-pyrrolo[2,3-b]pyrazin-6(7H)-one](/img/structure/B12290328.png)

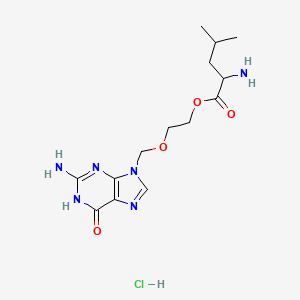
![methyl 4-[3-[6-amino-9-[5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12290352.png)


![(3R)-N-[(1,1-Dimethylethoxy)carbonyl]-L-alanyl-2-bromo-N-methyl-D-tryptophyl-3-[4-[[tris(1-methylethyl)silyl]oxy]phenyl]-beta-alanineMethylEster](/img/structure/B12290374.png)
